XLogP Lipophilicity Advantage Over 2-Naphthaldehyde: 4.3 vs 3.0
The computed XLogP of 1-phenylnaphthalene-2-carbaldehyde is 4.3, compared to 3.0 for 2-naphthaldehyde (CAS 66-99-9), representing a 1.3 log unit increase in predicted lipophilicity [1]. This difference corresponds to approximately a 20-fold higher theoretical octanol-water partition coefficient, which has direct implications for solubility in non-polar media, reversed-phase chromatographic retention, and passive membrane permeability in biological assays [1].
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.3 |
| Comparator Or Baseline | 2-Naphthaldehyde: XLogP = 3.0 |
| Quantified Difference | ΔXLogP = +1.3 (approx. 20-fold increase in predicted partition coefficient) |
| Conditions | Computed XLogP values from authoritative chemical databases |
Why This Matters
The higher lipophilicity makes this compound preferentially suitable for applications requiring non-polar solubility profiles or enhanced membrane partitioning, where generic 2-naphthaldehyde would underperform.
- [1] Plantaedb. 2-Naphthaldehyde. XLogP: 3.00. https://plantaedb.com (accessed 2026-04-28). View Source
